7-Bromo-N-methylisoquinolin-1-amine

Description

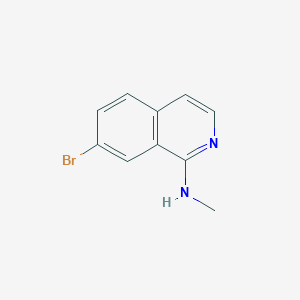

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-N-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFBXNMLMFQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo N Methylisoquinolin 1 Amine and Analogues

Strategies for Isoquinoline (B145761) Core Formation with Bromine Substitution

The formation of the isoquinoline nucleus is a fundamental step in the synthesis of 7-Bromo-N-methylisoquinolin-1-amine. The presence of a bromine atom at the 7-position requires careful consideration of the starting materials and reaction conditions to ensure the desired regioselectivity.

Traditional Cyclization Reactions

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain valuable for constructing the core heterocyclic system. These reactions typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. researchgate.netyoutube.comyoutube.com For the synthesis of a 7-bromo-substituted isoquinoline, a β-(3-bromophenyl)ethylamine derivative would be the logical starting material. The reaction is most effective with electron-donating groups on the benzene (B151609) ring, which can facilitate the electrophilic aromatic substitution. youtube.com

The Pictet-Spengler reaction is another powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. semanticscholar.orgrsc.org Subsequent oxidation is required to obtain the aromatic isoquinoline core. Starting with a β-(3-bromophenyl)ethylamine would lead to the desired 7-bromo-substituted tetrahydroisoquinoline. This reaction can often be carried out under milder conditions than the Bischler-Napieralski reaction, especially when the aromatic ring is activated. semanticscholar.org

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. researchgate.netorganic-chemistry.org To introduce a bromine atom at the 7-position, a 3-bromobenzaldehyde (B42254) derivative would be the appropriate starting material. A known challenge of this method is the potential formation of regioisomers, such as the 5-bromoisoquinoline (B27571), which can be difficult to separate from the desired 7-bromo product. google.com

| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Ref. |

| Bischler-Napieralski | β-(3-bromophenyl)ethylamide | POCl₃, P₂O₅ | 7-Bromo-3,4-dihydroisoquinoline | researchgate.netyoutube.com |

| Pictet-Spengler | β-(3-bromophenyl)ethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | semanticscholar.orgrsc.org |

| Pomeranz-Fritsch | 3-Bromobenzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | 7-Bromoisoquinoline (B118868) | researchgate.netorganic-chemistry.org |

Modern Transition Metal-Catalyzed Approaches

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile tools for the synthesis of substituted isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity compared to traditional approaches.

Palladium catalysis is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, can be employed to construct the isoquinoline skeleton or to introduce substituents onto a pre-formed halo-isoquinoline. semanticscholar.org For instance, a suitably substituted vinylboronic ester could be coupled with a brominated aromatic precursor, followed by a cyclization step.

More directly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination , are instrumental in introducing the amino group at the C1 position. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. researchgate.netwikipedia.org To synthesize this compound, a plausible route involves the synthesis of 1-chloro-7-bromoisoquinoline followed by a Buchwald-Hartwig amination with methylamine.

| Reaction | Substrates | Catalyst/Ligand | Product | Ref. |

| Suzuki-Miyaura Coupling | Aryl halide, Vinylboronic ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Substituted isoquinoline precursor | semanticscholar.org |

| Buchwald-Hartwig Amination | 1-Chloro-7-bromoisoquinoline, Methylamine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | This compound | researchgate.netwikipedia.org |

Nickel catalysis has gained prominence as a more economical alternative to palladium for various cross-coupling reactions. Nickel-catalyzed reactions can be used for C-H amination of isoquinolines. For example, the ortho-C-H amination of isoquinolines can be achieved using a nickel catalyst and a directing group. While this might not be the most direct route to a 1-amino derivative, it highlights the potential of nickel catalysis in functionalizing the isoquinoline core.

| Reaction | Substrates | Catalyst | Product | Ref. |

| C-H Amination | Isoquinoline derivative, Amine | Ni catalyst | Amino-substituted isoquinoline |

Rhodium(III)-catalyzed C-H activation and annulation reactions have proven to be powerful methods for the synthesis of isoquinoline derivatives. chemrxiv.org These reactions often proceed with high regioselectivity and functional group tolerance. For instance, the reaction of a benzimide with an alkyne in the presence of a rhodium catalyst can lead to the formation of an isoquinolone, which can be further functionalized. While a direct synthesis of this compound via this method is not explicitly reported, the versatility of rhodium catalysis suggests its potential applicability in constructing the core structure.

| Reaction | Substrates | Catalyst | Product | Ref. |

| C-H Annulation | Benzimide, Alkyne | [RhCp*Cl₂]₂ | Substituted isoquinolone | chemrxiv.org |

Copper-catalyzed reactions offer another avenue for the synthesis of isoquinolines. These methods can involve intramolecular cyclization of appropriately functionalized precursors. For example, the copper-catalyzed cyclization of a 2-alkynylaryl oxime can lead to the formation of an isoquinoline N-oxide, which can then be reduced to the corresponding isoquinoline.

| Reaction | Substrate | Catalyst | Product | Ref. |

| Intramolecular Cyclization | 2-Alkynylaryl oxime | Cu(I) catalyst | Isoquinoline N-oxide |

Introduction of the 1-Amino and N-Methyl Groups

Once the 7-bromoisoquinoline core is synthesized, the next steps involve the introduction of the 1-amino group and subsequent N-methylation.

A common strategy to introduce the 1-amino group is through nucleophilic aromatic substitution (SNA r) on a 1-halo-7-bromoisoquinoline, such as 1-chloro-7-bromoisoquinoline. The reaction with an amine, such as ammonia (B1221849) or a protected amine, would yield 7-bromoisoquinolin-1-amine (B152705). youtube.com

Alternatively, the Buchwald-Hartwig amination, as mentioned earlier, provides a robust method for this transformation, often with higher yields and broader substrate scope than traditional SNA r. wikipedia.org

The final step is the N-methylation of the primary amino group of 7-bromoisoquinolin-1-amine. The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269). This reaction is known for its simplicity and the fact that it avoids over-methylation to form quaternary ammonium (B1175870) salts.

Another common method for N-methylation is reductive amination . This involves the reaction of the primary amine with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the N-methyl amine using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. researchgate.net

| Transformation | Starting Material | Reagents | Method | Ref. |

| 1-Amination | 1-Chloro-7-bromoisoquinoline | Ammonia or protected amine | Nucleophilic Aromatic Substitution | youtube.com |

| 1-Amination | 1-Chloro-7-bromoisoquinoline | Methylamine | Buchwald-Hartwig Amination | researchgate.netwikipedia.org |

| N-Methylation | 7-Bromoisoquinolin-1-amine | Formic acid, Formaldehyde | Eschweiler-Clarke Reaction | |

| N-Methylation | 7-Bromoisoquinolin-1-amine | Formaldehyde, NaBH₄ or NaBH₃CN | Reductive Amination | researchgate.net |

Metal-Free Synthetic Routes (e.g., N-oxide amination, radical cascade reactions)

In recent years, metal-free synthetic methodologies have gained significant traction due to their cost-effectiveness and reduced environmental impact. For the synthesis of isoquinolin-1-amines, several innovative metal-free approaches have been developed, including amination of N-oxides and radical cascade reactions.

One prominent metal-free strategy involves the amination of isoquinoline N-oxides. A synthetic route has been developed for the synthesis of 1-aminoisoquinolines from isoquinoline N-oxides, various amines, and triflic anhydride (B1165640) in acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature researchgate.net. This method is characterized by its mild reaction conditions. The proposed mechanism for this amination is a key aspect of this synthetic design researchgate.net. Another efficient one-pot methodology for the C2-selective amination of quinoline (B57606) N-oxides has been developed using diethyl H-phosphonate and K2CO3 under metal-free conditions at room temperature, which may have analogous applications to the isoquinoline system rsc.org. Furthermore, a metal-free method for synthesizing N-(quinolin-2-yl)sulfonamides through intermolecular amidation of quinoline N-oxides with sulfonamides has been reported, utilizing PhI(OAc)2 and PPh3 organic-chemistry.org. This approach overcomes the poor nucleophilicity of sulfonamides and provides high yields organic-chemistry.org.

Radical cascade reactions offer another powerful metal-free avenue for the construction of the isoquinoline framework. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. For instance, a novel method has been developed to synthesize amide-functionalized isoquinoline derivatives through a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carybamonyl radical generated from oxamic acids using an organic photosensitizer rsc.org. Mechanistic studies have confirmed a radical-mediated reaction pathway for this transformation rsc.org. While not directly producing 1-aminoisoquinolines, these radical-based methods for constructing the isoquinoline core are significant and can be adapted for the synthesis of various derivatives researchgate.netrsc.org. A metal-free protocol for the activation of nitrile towards nucleophilic addition and subsequent annulation in an aqueous medium has also been reported for the construction of diversified aminated isoquinolines chemrxiv.orgrsc.org.

| Method | Reagents | Key Features | Reference |

| N-oxide Amination | Isoquinoline N-oxide, Amine, Triflic Anhydride | Mild, metal-free conditions | researchgate.net |

| N-oxide Amination | Quinoline N-oxide, Amine, Diethyl H-phosphonate, K2CO3 | Metal-free, room temperature | rsc.org |

| Radical Cascade | N-(methacryloyl)benzamide, Oxamic acid, Photosensitizer | Metal-free, mild conditions | rsc.org |

| Nitrile Annulation | 2-(2-oxo-2-arylethyl)benzonitrile, Amine | Metal-free, aqueous medium | chemrxiv.orgrsc.org |

Introduction of the N-methyl Group at the Isoquinolin-1-amine Position

The introduction of the N-methyl group is a critical step in the synthesis of the target compound. This is typically achieved either by direct amination strategies followed by N-methylation or by modifying the isoquinoline core.

The amination at the C1 position of a bromo-isoquinoline is a key transformation. A direct and effective method involves the conversion of a 1-chloro-isoquinoline precursor. Specifically, the synthesis of 7-bromoisoquinolin-1-amine is accomplished through a two-step sequence starting from 7-bromo-1-chloroisoquinoline. The first step is a reaction with phenol (B47542) and potassium hydroxide (B78521) at 140°C to yield the 1-phenoxy derivative. This intermediate is then treated with ammonium acetate (B1210297) at 150°C to afford the desired 1-amine thieme-connect.de. A similar procedure has been shown to be effective for the synthesis of 1-aminoisoquinoline (B73089) from 1-chloroisoquinoline (B32320) in good yields researchgate.net.

Alternative strategies for the synthesis of 1-aminoisoquinolines include a facile gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium acetate, which proceeds under mild conditions organic-chemistry.org. Additionally, a cobalt(III)-catalyzed C-H/N-H bond functionalization provides another route to 1-aminoisoquinolines from aryl amidines and diazo compounds, notable for its lack of need for oxidants organic-chemistry.org. Rhodium(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes also yields N-substituted 1-aminoisoquinolines with high selectivity nih.gov.

| Starting Material | Reagents | Product | Key Conditions | Reference |

| 7-Bromo-1-chloroisoquinoline | 1. Phenol, KOH; 2. Ammonium acetate | 7-Bromoisoquinolin-1-amine | 1. 140°C; 2. 150°C | thieme-connect.de |

| 1-Chloroisoquinoline | 1. Phenol, KOH; 2. Ammonium acetate | Isoquinolin-1-amine | High temperature | researchgate.net |

| 2-Alkynylbenzamides | Ammonium acetate, Au(III) catalyst | 1-Aminoisoquinoline derivatives | Mild conditions | organic-chemistry.org |

| Aryl amidines, Diazo compounds | Co(III) catalyst | 1-Aminoisoquinoline derivatives | Mild, oxidant-free | organic-chemistry.org |

| N-Aryl benzamidines, Alkynes | [RhCp*Cl2]2 catalyst | N-Substituted 1-aminoisoquinolines | Oxidative coupling | nih.gov |

Once the primary amine is installed at the C1 position, N-methylation can be carried out. A common method for the N-methylation of amines is reductive amination wikipedia.orgyoutube.comacsgcipr.org. This typically involves the reaction of the primary amine with an aldehyde, such as formaldehyde, in the presence of a reducing agent.

While direct methylation of the amino group is feasible, an alternative and novel method for the introduction of a methyl group at C1 of isoquinolines has been developed. This method involves the direct metalation of a substituted isoquinoline followed by aminomethylation and subsequent hydrogenolysis. For example, direct metalation of 7-benzyloxy-6-methoxyisoquinoline, followed by quenching with Eschenmoser's salt, yields a tertiary benzylamine (B48309). This intermediate, after quaternization with iodomethane, can be converted to the 1-methylisoquinoline (B155361) via hydrogenolysis, which cleaves both the benzylamine and benzyl (B1604629) ether groups nih.gov. This approach can be challenging due to difficulties in separating the methylated product from the unmethylated precursor nih.gov.

The Fukuyama nitrobenzenesulfonamide chemistry offers another route compatible with solid-phase synthesis. This involves sulfonylating the primary amine, followed by alkylation of the sulfonamide nitrogen, and subsequent deprotection with a thiol nucleophile to yield the secondary N-methyl amine google.com.

| Reaction Type | Reagents | Key Features | Reference |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH3CN) | One-pot procedure | wikipedia.orgyoutube.com |

| Aminomethylation/Hydrogenolysis | 1. Metalation; 2. Eschenmoser's salt; 3. Iodomethane; 4. Hydrogenolysis | Alternative to direct methylation | nih.gov |

| Fukuyama's Method | 1. Nitrobenzenesulfonyl chloride; 2. Alkylating agent; 3. Thiol | Compatible with solid-phase synthesis | google.com |

Regioselective Bromination of Isoquinoline Systems

The regioselective introduction of a bromine atom onto the isoquinoline core is a pivotal step in the synthesis of the target compound and its analogues. The position of bromination is highly dependent on the reaction conditions, including the choice of brominating agent and the solvent system.

The synthesis of 7-bromoisoquinoline has been achieved through a multi-step sequence. A patented method describes a diazotization-bromination reaction in a non-aqueous solvent, which is reported to be simple and proceed under mild, strong-acid-free conditions google.com. Another approach involves a multi-step synthesis starting from 1,2,3,4-tetrahydroisoquinoline (B50084) guidechem.com.

For the synthesis of 5-bromoisoquinoline, electrophilic bromination of isoquinoline can lead to mixtures of isomers. However, a procedure using N-bromosuccinimide (NBS) in sulfuric acid at low temperatures (-22 to -26 °C) allows for the formation of 5-bromoisoquinoline in good yield and high purity, minimizing the formation of the 8-bromo isomer orgsyn.orgchemicalbook.com. Careful temperature control is crucial for the regioselectivity of this reaction orgsyn.org. Direct bromination using bromine and a Lewis acid catalyst like aluminum chloride has also been reported, though it can result in lower yields and mixtures of products google.com.

| Target Compound | Brominating Agent | Solvent/Acid | Key Conditions | Selectivity | Reference |

| 7-Bromoisoquinoline | Diazotization-Bromination | Non-aqueous | Mild, no strong acid | High for C7 | google.com |

| 5-Bromoisoquinoline | N-Bromosuccinimide (NBS) | Sulfuric Acid | -25 to -18 °C | High for C5 | orgsyn.orgchemicalbook.com |

| 5-Bromoisoquinoline | Bromine, AlCl3 | Melt | 75 °C | Moderate for C5 | google.com |

Synthesis of Related Brominated Isoquinoline Analogues for Comparative Studies

The synthesis of various brominated isoquinoline analogues is essential for structure-activity relationship (SAR) studies. The methodologies described for the synthesis of 7-bromo and 5-bromo derivatives can be adapted to produce other isomers.

5-Bromoisoquinoline: As previously detailed, this isomer can be synthesized with high regioselectivity by the bromination of isoquinoline with NBS in sulfuric acid at low temperatures orgsyn.orgchemicalbook.comgoogle.comgoogle.com. This method is scalable and provides the product in good purity orgsyn.org.

6-Bromoisoquinoline (B29742): The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported starting from 3-bromophenylacetonitrile (B52883) through a four-step sequence of reduction, amidation, ring closure, and hydrolysis google.com. This tetrahydroisoquinoline derivative can serve as a precursor to 6-bromoisoquinoline through aromatization.

8-Bromoisoquinoline (B29762): The synthesis of 8-bromoisoquinoline derivatives can be achieved through a Pomeranz-Fritsch ring synthesis. For example, 8-bromo-7-methoxyisoquinoline (B1626704) has been produced using Jackson's modification of this reaction semanticscholar.org. The synthesis of 8-bromoisoquinoline itself has been reported in low yield from the reaction of a 2-bromobenzylamine-acetal with phosphorus pentoxide and sulfuric acid semanticscholar.org.

These varied synthetic routes allow for the generation of a library of brominated isoquinoline analogues, which are invaluable for comparative biological and chemical studies.

| Analogue | Synthetic Approach | Precursor | Reference |

| 5-Bromoisoquinoline | Electrophilic Bromination | Isoquinoline | orgsyn.orgchemicalbook.com |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Multi-step synthesis | 3-Bromophenylacetonitrile | google.com |

| 8-Bromo-7-methoxyisoquinoline | Pomeranz-Fritsch reaction | 2-Bromobenzaldehyde derivative | semanticscholar.org |

| 8-Bromoisoquinoline | Ring synthesis | 2-Bromobenzylamine-acetal | semanticscholar.org |

Advanced Spectroscopic and Analytical Characterization of 7 Bromo N Methylisoquinolin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity within the 7-Bromo-N-methylisoquinolin-1-amine molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons on the isoquinoline (B145761) ring system and the protons of the N-methyl group. The substitution pattern on the aromatic rings influences the chemical shifts and coupling constants of the aromatic protons, allowing for the confirmation of the 7-bromo substitution. The N-methyl group would typically appear as a singlet in a specific region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom attached to the bromine (C-7) will exhibit a characteristic chemical shift, as will the carbons of the isoquinoline core and the N-methyl group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by showing correlations between different nuclei. COSY spectra identify proton-proton couplings, helping to trace the connectivity of the aromatic protons. HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for definitively assigning the positions of substituents on the isoquinoline ring and confirming the attachment of the N-methyl group to the amine at position 1. mdpi.com For example, an HMBC correlation between the N-methyl protons and the C-1 carbon of the isoquinoline ring would confirm the N-methylation at the 1-amine position.

A representative, though not specific to this exact molecule, set of NMR data for a similar isoquinoline derivative might show aromatic protons in the range of δ 7.0-8.5 ppm and the N-methyl protons around δ 3.0 ppm. The carbon signals would be spread across the aromatic region (typically δ 110-150 ppm) with the N-methyl carbon appearing at a higher field.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Methylisoquinolin-1-amine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 (multiplets) | 110 - 150 |

| N-CH₃ | ~3.0 (singlet) | ~30 - 40 |

Note: This table provides expected ranges and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com For this compound (C₁₀H₉BrN₂), the expected monoisotopic mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, which is a clear indicator of a bromine-containing compound.

Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or parts of the isoquinoline ring. Analyzing these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. For instance, the loss of a methyl radical (•CH₃) would be a strong indication of the N-methyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺, [M+2]⁺ | Molecular ion | Calculated based on C₁₀H₉⁷⁹BrN₂ and C₁₀H₉⁸¹BrN₂ |

| [M-CH₃]⁺ | Loss of a methyl group | [M]⁺ - 15 |

| [M-Br]⁺ | Loss of a bromine atom | [M]⁺ - 79 or 81 |

Note: The exact m/z values would be determined with high precision in an HRMS experiment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the isoquinoline ring would produce absorptions in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, in the fingerprint region. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline have π-electron systems that absorb UV or visible light, leading to characteristic absorption maxima (λ_max). The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the isoquinoline chromophore. The position and intensity of these absorptions can be influenced by the substituents on the ring. For instance, the presence of the bromine atom and the methylamino group can cause shifts in the absorption maxima compared to unsubstituted isoquinoline.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption/Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR Spectroscopy | N-H stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 2960 | |

| C=N, C=C stretch (aromatic) | 1500 - 1650 | |

| C-Br stretch | < 1000 | |

| UV-Vis Spectroscopy | π → π* transitions | ~220-350 nm |

Note: These are general ranges and the exact values would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise positions of all atoms in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique for separating, identifying, and quantifying the components in a mixture. bldpharm.comrsc.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The retention time of the compound under specific chromatographic conditions is a characteristic property. By using a detector such as a UV detector, the presence of impurities can be identified as separate peaks in the chromatogram. The purity of the sample can be determined by calculating the relative area of the main peak.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a common method. mdpi.comsemanticscholar.org A stationary phase such as silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A suitable solvent system (eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation. Fractions are collected and analyzed (for example, by thin-layer chromatography) to isolate the pure compound. The choice of eluent is critical and is often determined through preliminary experiments with thin-layer chromatography.

Table 4: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol | Purification, isolation |

Chemical Reactivity and Derivatization Strategies for 7 Bromo N Methylisoquinolin 1 Amine

Reactions Involving the Bromine Moiety (e.g., Cross-coupling reactions, nucleophilic aromatic substitution)

The bromine atom at the C7 position is a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Nickel-catalyzed reductive cross-coupling reactions have been successfully applied to 7-bromo-N-methylisoquinolin-1-amine and its analogs. nih.govacs.org These reactions allow for the coupling of the isoquinoline (B145761) core with a variety of alkyl partners. For instance, Ni-catalyzed cross-coupling of 7-bromo isoquinolones with unactivated primary and secondary tosylate esters has been demonstrated. acs.org This methodology has been extended to include merged photoredox and Ni-catalyzed cross-coupling reactions, which utilize carboxylic acids as coupling partners. acs.org These approaches have enabled the synthesis of 7-hetero(cyclo)alkyl-substituted isoquinolones. acs.org

Palladium-catalyzed cross-coupling reactions are also widely employed. researchgate.netacs.org These reactions can be used to form C-N bonds, for example, by coupling aryl iodides with various primary and secondary amines. researchgate.net The choice of solvent and ligands is crucial for the efficiency of these reactions, as byproducts like sodium iodide can inhibit the catalytic process. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing the isoquinoline ring at the C7 position. wikipedia.orgbyjus.comlibretexts.org In an SNAr reaction, a nucleophile displaces the bromide leaving group. wikipedia.orgbyjus.com The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is a key factor in determining the reaction rate. pressbooks.pubyoutube.com The nature of the halogen can also influence reactivity, with fluorine often being the best leaving group in this context due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack. youtube.com

Table 1: Examples of Cross-Coupling Reactions on Bromo-Isoquinoline Scaffolds

| Catalyst System | Coupling Partner | Product Type | Reference |

| Nickel/Photoredox | Carboxylic Acids | 7-hetero(cyclo)alkyl-substituted isoquinolones | acs.org |

| Nickel | Alkyl Tosylates | 7-alkyl-substituted isoquinolones | nih.govacs.org |

| Palladium | Amines | 7-amino-substituted isoquinolines | researchgate.netacs.org |

Functionalization at the N-methylamino Group

The N-methylamino group at the C1 position offers opportunities for further derivatization. While direct functionalization of this specific group on this compound is not extensively detailed in the provided search results, general principles of amine chemistry can be applied. For instance, the nitrogen atom can act as a nucleophile.

One common strategy involves the acylation of the amino group. This can be achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides. This transformation would introduce an amide functionality, which can alter the electronic properties and biological activity of the molecule.

Another potential derivatization involves N-alkylation. However, direct alkylation of the secondary amine might lead to a mixture of products, including the tertiary amine and quaternary ammonium (B1175870) salts.

It's also worth noting that in the context of isoquinoline synthesis, the introduction of substituents at the nitrogen atom is a common strategy. nih.gov For example, N-functionalization of isoquinoline can be followed by a phosphite-mediated regioselective N to C migration to introduce alkyl groups at the meta position of the isoquinoline ring. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the position of substitution is influenced by the existing substituents. researchgate.net

Electrophilic Aromatic Substitution:

The inherent electronic properties of the isoquinoline ring direct electrophilic attack primarily to the C5 and C8 positions. acs.org However, the presence of the electron-donating N-methylamino group at C1 and the electron-withdrawing bromine at C7 will influence the regioselectivity of such reactions. The N-methylamino group is expected to activate the ring towards electrophilic attack, while the bromine atom will have a deactivating effect. The precise outcome of an electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

As discussed in section 4.1, the bromine at C7 makes this position susceptible to nucleophilic attack. Additionally, the isoquinoline ring itself, being a nitrogen-containing heterocycle, is more reactive towards nucleophiles than benzene (B151609), especially at positions ortho and para to the nitrogen. wikipedia.org The presence of electron-withdrawing groups further activates the ring for nucleophilic aromatic substitution. byjus.compressbooks.pub

Regioselective Functionalization of the Isoquinoline Ring System

Achieving regioselective functionalization of the isoquinoline core is a key challenge in the synthesis of its derivatives. acs.orgacs.org Various strategies have been developed to control the position of substitution.

One approach involves a dearomatization-rearomatization sequence. For example, a cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed using a one-pot sequence involving Boc2O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org This method exhibits high C4 site selectivity and good functional group tolerance. acs.org

Metal-catalyzed C-H activation is another powerful tool for regioselective functionalization. hbni.ac.in For instance, Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes allows for the synthesis of functionalized isoquinolone derivatives. nih.gov

Furthermore, the choice of catalyst and reaction conditions in cross-coupling reactions plays a crucial role in determining the regioselectivity. As mentioned earlier, nickel-catalyzed reactions have been specifically employed for the functionalization at the C6 and C7 positions of the isoquinoline ring. acs.org

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality into the isoquinoline scaffold is of significant interest due to the prevalence of chiral isoquinoline alkaloids with important biological activities. acs.orgclockss.org

One strategy for achieving stereoselectivity involves the use of chiral auxiliaries. For example, optically active 1-substituted 3,4-dihydroisoquinolinium salts, bearing a chiral α-phenethyl substituent on the nitrogen atom, have been used in highly stereoselective syntheses. clockss.org The diastereoselectivity of the subsequent hydride reduction step can be very high. clockss.org

Asymmetric catalysis provides another avenue for enantioselective functionalization. Anion-binding catalysis has been employed for the enantioselective dearomatization of isoquinolines, generating cyclic α-aminophosphonates. researchgate.net This transformation utilizes a chiral thiourea (B124793) derivative as the catalyst. researchgate.net

In the context of cross-coupling reactions, the use of chiral ligands can induce stereoselectivity. While not specifically detailed for this compound, Ni-catalyzed cross-coupling reactions with chiral nonracemic tosyloxy esters have been shown to produce diastereomerically enriched 6-substituted isoquinolones. nih.govacs.org

Computational Chemistry and Molecular Modeling Studies of 7 Bromo N Methylisoquinolin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods can predict molecular geometry, orbital energies, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For various isoquinoline (B145761) derivatives, DFT calculations have been used to determine HOMO and LUMO energies and their corresponding energy gaps. For instance, studies on isoquinoline functionalized chromophores have shown that modifications to the molecular structure significantly influence these energy levels. nih.gov In one study, the calculated HOMO-LUMO gaps for a series of derivatives ranged from 3.079 eV to 3.977 eV. nih.gov Another investigation on tetrahydroisoquinoline derivatives reported HOMO-LUMO gaps between 3.60 and 3.66 eV, indicating good electronic properties. nih.gov For the parent isoquinoline molecule, the HOMO-LUMO energy gap has been calculated to be 3.78 eV. tandfonline.com

While specific values for 7-bromo-N-methylisoquinolin-1-amine are not available, it is expected that the bromo and N-methylamino substituents would influence the electron distribution and thus the HOMO-LUMO energies and gap. The electron-withdrawing nature of the bromine atom at the 7-position and the electron-donating nature of the N-methylamino group at the 1-position would likely alter the electronic landscape compared to unsubstituted isoquinoline.

Table 1: Representative HOMO-LUMO Energy Gaps for Isoquinoline Derivatives

| Compound/Derivative Class | HOMO-LUMO Gap (eV) | Reference |

| Isoquinoline | 3.78 | tandfonline.com |

| Isoquinoline Functionalized Chromophores | 3.079 - 3.977 | nih.gov |

| Tetrahydroisoquinoline Derivatives | 3.60 - 3.66 | nih.gov |

This table presents data for related compounds to illustrate the typical range of HOMO-LUMO energy gaps in isoquinoline systems. The values for this compound are not yet experimentally or computationally determined.

Computational methods are instrumental in elucidating reaction mechanisms, such as C-H activation, C-N bond cleavage, and ring-opening pathways. For instance, studies on the amination of 3-bromoisoquinoline (B184082) with potassium amide have shown that the reaction can proceed through an SN(ANRORC) mechanism, which involves an initial Addition of the Nucleophile, followed by Ring-Opening and Ring-Closure. researchgate.net This mechanism was found to account for 55% of the amination of 3-bromoisoquinoline. researchgate.net

Furthermore, rhodium-catalyzed C-H bond activation has been explored for the synthesis of substituted isoquinolines from aromatic ketoximes and alkynes. acs.org The proposed mechanism, supported by computational studies, involves chelation-assisted C-H activation, alkyne insertion, reductive elimination, and intramolecular electrocyclization. acs.org The bromination of isoquinoline is also a topic of study, with research showing that the reaction is highly sensitive to the choice of brominating agent and acid, leading to regioselective monobromination. researchgate.net

For this compound, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, the transition state energies for various reaction pathways, and the influence of the bromo and methylamino groups on the reactivity of the isoquinoline core.

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of the vibrational spectra of 5-substituted isoquinolines have been performed and compared with experimental data. psgcas.ac.in Similarly, electronic spectral properties have been computed and validated against experimental values. psgcas.ac.inresearchgate.net

For this compound, DFT and other ab initio methods could be used to predict its characteristic IR, Raman, and UV-Visible absorption spectra. These theoretical spectra can aid in the interpretation of experimental data and confirm the molecular structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to understand ligand-target interactions. nih.govcolab.wsnih.govmdpi.comnih.govtubitak.gov.tr For example, docking studies have been performed on isoquinoline derivatives to explore their binding modes as inhibitors of various enzymes, including leucine (B10760876) aminopeptidase (B13392206) and HIV reverse transcriptase. nih.govnih.gov In one study, a dihydroisoquinoline derivative was shown to form hydrogen bonds with key residues in the active site of leucine aminopeptidase. nih.gov

Molecular dynamics (MD) simulations can further refine the results of docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. bohrium.com MD simulations have been used to establish the stability of interactions between quinoline-3-carboxamide (B1254982) derivatives and ATM kinase. mdpi.com

Given that many isoquinoline derivatives exhibit biological activity, molecular docking and dynamics simulations of this compound could be performed against various protein targets to predict its potential biological activity and binding mode. These studies would be crucial in identifying potential therapeutic targets for this compound.

Table 2: Examples of Molecular Docking Studies on Isoquinoline Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

| Dihydroisoquinolines | Leucine Aminopeptidase (LAP) | Hydrogen bonding with Gly362 and coordination with zinc ions in the active site. | nih.gov |

| Quinoline (B57606) Derivatives | HIV Reverse Transcriptase | Chloro- and bromo-substituted derivatives showed potent cytotoxicity. | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | High selectivity towards ATM kinase. | mdpi.com |

This table provides examples of how molecular docking has been applied to isoquinoline derivatives to understand their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. japsonline.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. japsonline.comresearchgate.net

Several QSAR studies have been conducted on isoquinoline derivatives. For instance, a QSAR model was developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of AKR1C3, an enzyme implicated in cancer. japsonline.comjapsonline.com This model identified key molecular descriptors that are important for the inhibitory activity. japsonline.com Another 3D-QSAR study on isoquinoline compounds as anti-mast cell degranulation agents led to the development of models with high predictive ability. sioc-journal.cn

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity. If such data were available, a QSAR model could be developed to predict the activity of new analogs and guide the design of more potent compounds.

Fragment-Based and De Novo Design Approaches

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org These fragments are then grown or merged to create more potent lead compounds. researchoutreach.org This approach has been successfully applied to the discovery of isoquinoline-based inhibitors. researchoutreach.orgnih.gov For example, isoquinoline fragments were identified as disrupting the TNFα ligand-receptor binding through an allosteric mechanism. nih.gov In another study, fragment-based screening led to the discovery of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors. researchgate.net

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. This approach can be used in conjunction with FBDD to design new compounds based on the structural information of the target's binding site.

The structure of this compound itself can be considered a fragment that could be used in FBDD approaches. Alternatively, de novo design algorithms could be employed to design novel inhibitors based on the isoquinoline scaffold for specific biological targets.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes for Diverse Isoquinolin-1-amines

The synthesis of isoquinoline (B145761) derivatives has evolved significantly, moving beyond classical methods to more efficient and versatile strategies. numberanalytics.com Future research will likely focus on developing novel synthetic pathways to access a wider variety of substituted isoquinolin-1-amines, including 7-Bromo-N-methylisoquinolin-1-amine and its analogs.

Traditional methods for preparing 1-aminoisoquinolines often involve the nucleophilic substitution of 1-haloisoquinolines with amines. beilstein-journals.org However, these methods can be limited by the need for pre-functionalized starting materials, which may require harsh conditions. beilstein-journals.org Modern approaches are exploring more direct and milder conditions. For instance, a metal-free methodology has been developed for the regioselective amination of isoquinoline-N-oxides using triflic anhydride (B1165640) as an activator, yielding various 1-amino-substituted isoquinolines. rsc.org Another efficient protocol involves a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, mediated by trimethylaluminum (B3029685) (Me3Al). beilstein-journals.org

Future synthetic strategies could focus on:

Catalytic C-H Activation: Rh(III)-catalyzed C-H activation and coupling of aminopyridine pivalamides with alkynes has been shown to produce highly substituted isoquinoline derivatives. researchgate.net Applying such methods could allow for the direct introduction of various functional groups onto the isoquinoline core.

One-Pot Reactions: The development of one-pot syntheses, such as the metal-free synthesis of 4-substituted isoquinolinium zwitterionic salts, offers an efficient route to complex molecules. acs.org

Mild and Efficient Cyclization: Research into mild cyclization methods, such as the intramolecular Friedel-Crafts reaction or nickel-catalyzed annulation of 2-halobenzamides with alkynes, could provide practical routes to isoquinolin-1-one precursors, which can then be converted to the desired amines. researchgate.net

Exploration of New Biological Targets and Mechanisms at the Pre-clinical Level

Isoquinoline alkaloids and their derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. numberanalytics.comamerigoscientific.comontosight.airsc.orgnih.gov The 1-aminoisoquinoline (B73089) scaffold is of particular interest due to its presence in compounds with antimalarial, anti-Parkinson's, and antitumor activities. beilstein-journals.org

Future preclinical research on this compound and related compounds could investigate:

Kinase Inhibition: The isoquinoline structure is a known template for kinase inhibitors. researchoutreach.org Fragment-based drug discovery (FBDD) has been used to develop potent and selective kinase inhibitors based on the isoquinoline scaffold for conditions like rheumatoid arthritis. researchoutreach.org The bromine atom on the this compound molecule could be leveraged for specific interactions within the ATP-binding pocket of target kinases.

Inhibition of Apoptosis Proteins (IAPs): Certain isoquinoline derivatives have been shown to antagonize X-linked inhibitor of apoptosis protein (XIAP) and have demonstrated potential in treating ovarian cancer by downregulating IAPs and promoting apoptosis. nih.gov Screening this compound against IAPs could reveal new therapeutic avenues.

Enzyme Inhibition: Substituted 1-aminoisoquinolines have shown inhibitory activity against enzymes like topoisomerase I and mutant B-Raf. beilstein-journals.org Furthermore, isoquinoline alkaloids are being explored as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. researchgate.net

Antiparasitic Activity: The pyrrolo[1,2-b]isoquinoline core has been a starting point for developing new antileishmanial agents. nih.gov Given the urgent need for new treatments for neglected parasitic diseases, this represents a significant area for exploration.

Antibacterial Agents: With rising antibiotic resistance, the isoquinoline scaffold is being investigated for developing novel broad-spectrum antibacterial compounds. mdpi.com

A crucial aspect of this research will be to conduct in vitro and in vivo studies to assess the efficacy, toxicity, and pharmacokinetic properties of any promising compounds. ontosight.ai

Advanced Materials Science Applications of Isoquinoline Derivatives

The utility of isoquinoline derivatives extends beyond medicine into the realm of materials science. numberanalytics.comamerigoscientific.com Their unique electronic and optical properties make them attractive candidates for the development of advanced materials. amerigoscientific.com

Potential materials science applications for derivatives of this compound include:

Luminescent Materials: Isoquinoline derivatives have been investigated as fluorescent materials for applications such as sensors, light sources, and optical recording systems. acs.org Fused isoquinoline systems, like dihydrothieno[2,3-c]isoquinolines, have shown interesting photophysical properties. acs.org The heavy bromine atom in this compound could influence its photophysical properties, potentially leading to materials with unique emission characteristics.

Organic Electronics: The development of isoquinoline-based polymers and copolymers is an active area of research for creating conductive materials and components for organic light-emitting diodes (OLEDs). amerigoscientific.com

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands in the synthesis of MOFs. amerigoscientific.com These porous materials have applications in gas storage, catalysis, and drug delivery, and the specific structure of the isoquinoline ligand can be tailored to control the properties of the MOF. amerigoscientific.com

Stimulus-Responsive Materials: Certain 1,7/8-substituted isoquinolines exhibit dual-state emissions and reversible solid-state acidochromic activities, meaning their color and fluorescence change in response to stimuli like pressure or acid. rsc.org This property is valuable for creating sensors and smart materials.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and materials. researchgate.net

In the context of isoquinoline research, AI and ML can be applied to:

Predictive Synthesis: ML models are being developed to predict the outcomes of chemical reactions, which can help chemists design more efficient synthetic routes. researchgate.net This is particularly useful for complex heterocyclic systems like isoquinolines.

Drug Discovery and Design: Machine learning can significantly speed up the drug discovery process. researchgate.net This includes virtual screening of large compound libraries, predicting the biological activity of new derivatives (QSAR), and assessing pharmacokinetic properties (ADMET). nih.govmdpi.com For instance, a Perturbation Theory Machine Learning (PTML) algorithm has been developed to predict the anti-leishmanial activity of pyrroloisoquinolines. nih.gov

Materials Property Prediction: AI can be trained on existing data to predict the properties of new materials, minimizing the need for time-consuming experiments. nih.gov This could be used to forecast the luminescent or electronic properties of novel isoquinoline derivatives.

Deconvoluting Experimental Data: In high-throughput screening workflows like direct-to-biology (D2B), ML can help distinguish between low reaction yield and weak biological potency, preventing promising compounds from being overlooked. nih.gov

Multidisciplinary Collaborations in Chemical Biology and Medicinal Chemistry

The complexity of modern drug discovery and materials science necessitates a collaborative approach, integrating expertise from various scientific disciplines. researchgate.net The exploration of this compound and its analogs would greatly benefit from such collaborations.

Key collaborative areas include:

Chemical Biology and Medicinal Chemistry: This partnership is fundamental for translating a chemical discovery into a therapeutic candidate. bohrium.com Medicinal chemists can design and synthesize new derivatives, while chemical biologists can investigate their interactions with biological systems, identify targets, and elucidate mechanisms of action. bohrium.comacs.org

Fragment-Based Drug Discovery (FBDD): FBDD is a collaborative strategy where small molecular fragments are screened and then grown or merged to create potent drug candidates. researchoutreach.org This approach has been successfully applied to isoquinoline-based kinase inhibitors and requires close interaction between structural biologists, computational chemists, and synthetic chemists. researchoutreach.org

Academia-Industry Partnerships: Collaborations like the European Lead Factory aim to bridge the gap between academic research and industrial drug development by creating large, diverse compound libraries for screening. bohrium.com

By fostering these multidisciplinary efforts, the full potential of the isoquinoline scaffold, as exemplified by compounds like this compound, can be realized, leading to innovations in medicine and technology.

Q & A

Basic: What are the recommended synthetic routes for 7-Bromo-N-methylisoquinolin-1-amine, and how can computational methods optimize yield?

Answer:

Synthesis typically involves bromination of a pre-functionalized isoquinoline scaffold followed by N-methylation. Key steps include:

- Precursor Selection : Start with a halogenated isoquinoline derivative (e.g., 7-bromoisoquinoline) and introduce the amine group via nucleophilic substitution or catalytic amination .

- Optimization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods can narrow optimal conditions (temperature, solvent, catalyst) to reduce trial-and-error .

- Validation : Cross-validate computational predictions with small-scale experiments (e.g., 50–100 mg batches) to refine parameters.

Label : Basic

Basic: Which analytical techniques are critical for characterizing this compound, and what precautions are required?

Answer:

- Structural Confirmation :

- NMR Spectroscopy : H/C NMR to confirm bromine position and N-methylation. Use deuterated DMSO or CDCl₃ as solvents.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (Br induces characteristic M+2 peaks).

- Purity Assessment :

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients. Monitor for residual solvents (e.g., DMF, THF) via GC-MS.

- Safety : Follow OSHA guidelines for brominated compounds; use fume hoods and PPE (gloves, lab coats) .

Label : Basic

Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

Answer:

- Computational Modeling : Employ DFT (e.g., Gaussian, ORCA) to map potential energy surfaces for Suzuki-Miyaura or Buchwald-Hartwig couplings. Identify rate-determining steps (e.g., oxidative addition of Br) .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS. Fit data to kinetic models (e.g., pseudo-first-order) to infer intermediates.

- Isotopic Labeling : Use N-labeled amines to track N-methyl group participation in catalytic cycles.

Label : Advanced

Advanced: How should researchers resolve contradictions in spectroscopic or reactivity data for this compound?

Answer:

- Systematic Comparison : Replicate experiments under identical conditions (solvent purity, temperature control) to isolate variables.

- Root-Cause Analysis :

- Peer Validation : Collaborate with independent labs to verify data reproducibility .

Label : Advanced

Advanced: What experimental design strategies minimize resource waste in optimizing reaction conditions?

Answer:

- Factorial Design : Apply a 2 factorial approach to screen variables (e.g., catalyst loading, solvent ratio). Use ANOVA to identify significant factors .

- AI-Driven Optimization : Train machine learning models on historical data (e.g., reaction yields, solvent choices) to predict optimal conditions. Tools like COMSOL Multiphysics integrate kinetics and thermodynamics for in silico testing .

- Microfluidic Platforms : Conduct high-throughput screening in nanoliter volumes to reduce reagent consumption .

Label : Advanced

Basic: What are the best practices for safe handling and long-term storage of this compound?

Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive steps. Avoid contact with reducing agents (risk of HBr release) .

- Storage : Store in amber glass vials at –20°C under desiccant (silica gel). Label containers with CAS number and hazard codes (e.g., H315, H319) .

- Disposal : Neutralize brominated waste with 10% sodium bicarbonate before incineration.

Label : Basic

Advanced: How can computational modeling predict the environmental or biological fate of this compound?

Answer:

- QSPR Models : Use quantitative structure-property relationship (QSPR) tools to estimate biodegradability (e.g., BIOWIN) or toxicity (e.g., ECOSAR) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Focus on bromine’s electronegativity and steric effects .

- Metabolic Pathway Prediction : Leverage databases like PISTACHIO to identify potential metabolites from N-demethylation or debromination .

Label : Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.